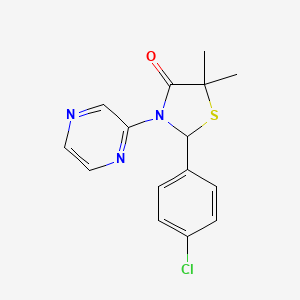
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyrazine and 2,2-dimethylthiazolidine-4-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The compound’s ability to form hydrogen bonds and interact with amino acid residues in the active sites of enzymes is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- 2-(4-Methylphenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
Uniqueness
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity. The combination of the thiazolidinone and pyrazine rings also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89442-18-2 |
|---|---|
Formule moléculaire |
C15H14ClN3OS |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5,5-dimethyl-3-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14ClN3OS/c1-15(2)14(20)19(12-9-17-7-8-18-12)13(21-15)10-3-5-11(16)6-4-10/h3-9,13H,1-2H3 |
Clé InChI |
XMVXSQWWSDCKMB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
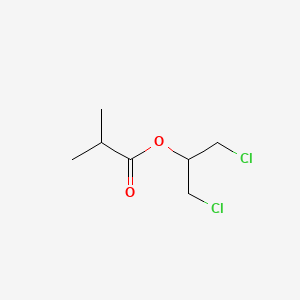
![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)

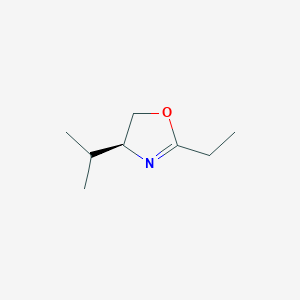
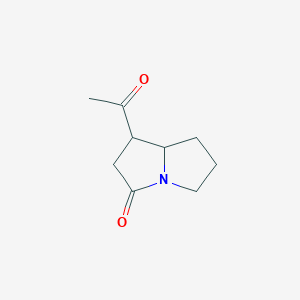
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)

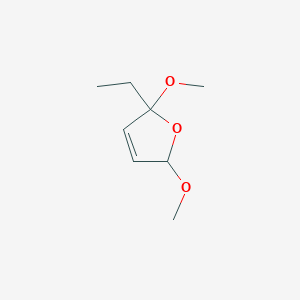
![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
